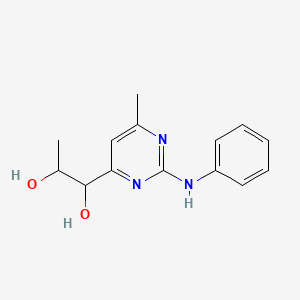
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol is a chemical compound with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.304 g/mol It is characterized by the presence of an anilino group attached to a methylpyrimidinyl moiety, which is further connected to a propane-1,2-diol structure
Preparation Methods
The synthesis of 1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyrimidine and methyl ketones.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the pyrimidine derivative.
Attachment of the Propane-1,2-diol Moiety: The final step involves the addition of the propane-1,2-diol moiety through a suitable coupling reaction, often using reagents like epoxides or diols under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the anilino or pyrimidine moieties, using reagents like halides or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The anilino and pyrimidine moieties play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol can be compared with other similar compounds, such as:
1-(2-Anilino-6-methylpyrimidin-4-yl)propan-2-one: This compound has a similar structure but differs in the presence of a ketone group instead of the diol moiety.
1-(2-Anilino-6-methylpyrimidin-4-yl)ethanol: This compound features an ethanol group instead of the propane-1,2-diol structure.
1-(2-Anilino-6-methylpyrimidin-4-yl)butane-1,2-diol: This compound has a longer carbon chain in the diol moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
204571-53-9 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(2-anilino-6-methylpyrimidin-4-yl)propane-1,2-diol |
InChI |
InChI=1S/C14H17N3O2/c1-9-8-12(13(19)10(2)18)17-14(15-9)16-11-6-4-3-5-7-11/h3-8,10,13,18-19H,1-2H3,(H,15,16,17) |
InChI Key |
UQGVMPQKVNLSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


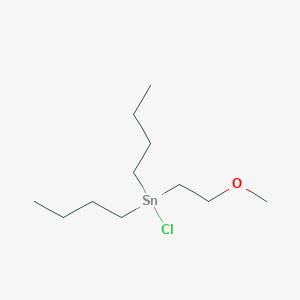
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
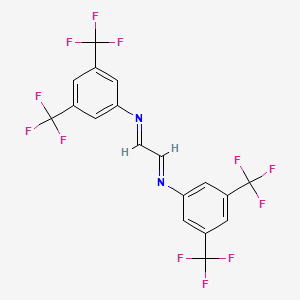
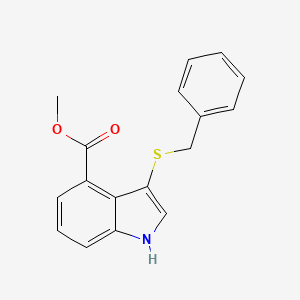
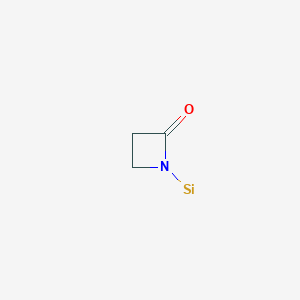

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
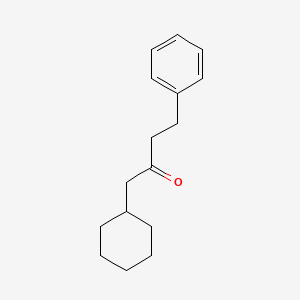
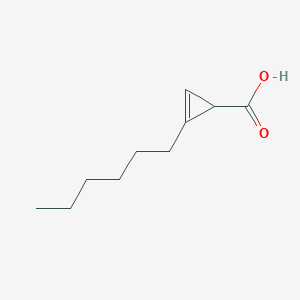
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)

![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)

